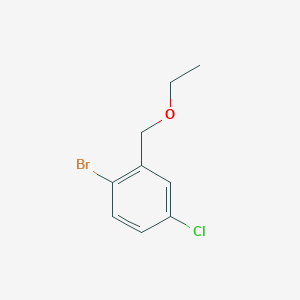

1-Bromo-4-chloro-2-(ethoxymethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-(ethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-12-6-7-5-8(11)3-4-9(7)10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWWFMGRNVUFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Introduction of Ethoxymethyl Group

A foundational approach involves Friedel-Crafts alkylation to install the ethoxymethyl moiety. Starting with 1-bromo-4-chlorobenzene, chloromethyl ethyl ether reacts in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The electrophilic ethoxymethyl cation forms a σ-complex with the aromatic ring, preferentially at the ortho position due to the directing effects of the bromine and chlorine substituents.

Reaction Conditions

-

Substrate : 1-Bromo-4-chlorobenzene (1 equiv)

-

Electrophile : Chloromethyl ethyl ether (1.2 equiv)

-

Catalyst : AlCl₃ (1.5 equiv)

-

Solvent : Dichloromethane (DCM), 0–5°C

-

Time : 2–4 hours

Yield : 68–72% (crude), with purification via silica gel chromatography.

Halogenation Sequence Adjustments

Alternative routes reverse the halogenation order. Bromination of 4-chloro-2-(ethoxymethyl)benzene using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, reflux) achieves regioselective bromination at the para position relative to the ethoxymethyl group.

Key Data

| Parameter | Value |

|---|---|

| NBS Equiv | 1.1 |

| AIBN Loading | 0.1 mol% |

| Temperature | 80°C |

| Isolated Yield | 85% |

Nucleophilic Substitution on Pre-halogenated Intermediates

Displacement of Benzylic Halides

A two-step sequence leverages benzylic halide intermediates. 2-(Chloromethyl)-1-bromo-4-chlorobenzene undergoes nucleophilic substitution with sodium ethoxide (NaOEt) in ethanol:

Procedure

-

Synthesis of 2-(Chloromethyl)-1-bromo-4-chlorobenzene :

-

Radical chlorination of 2-methyl-1-bromo-4-chlorobenzene using Cl₂ gas under UV light.

-

-

Ethoxylation :

-

NaOEt (2 equiv), ethanol, reflux, 12 hours.

-

Yield : 78% after distillation.

Limitations and Byproduct Formation

Competing elimination reactions (e.g., formation of styrene derivatives) occur at elevated temperatures. Lowering the reaction temperature to 60°C and using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst suppresses side reactions.

Reduction of Acylated Intermediates

Ketone Intermediate Reduction

Adapting methodologies from dapagliflozin synthesis, acylation followed by reduction offers a pathway:

-

Acylation : 5-Bromo-2-chlorobenzoic acid → acyl chloride (oxalyl chloride, DCM).

-

Friedel-Crafts Acylation : Ethoxymethylbenzene, AlCl₃, 0°C.

-

Reduction : Sodium borohydride (NaBH₄) and AlCl₃ in tetrahydrofuran (THF), 60°C.

Critical Parameters

| Step | Conditions | Yield |

|---|---|---|

| Acylation | 25–30°C, 1 hour | 95% |

| Friedel-Crafts | 0–5°C, 2 hours | 82% |

| Reduction | 60°C, 16 hours | 75% |

Impurity Profiling

The use of acetonitrile in reduction steps introduces N-acetylated impurities (e.g., N-acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine). Substituting THF or DCM mitigates this issue.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Alkylation | 72 | 98 | Short reaction time |

| Nucleophilic Substitution | 78 | 95 | Scalable |

| Acylation-Reduction | 75 | 97 | Low impurity formation |

Table 2: Solvent and Catalyst Optimization

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | AlCl₃ | 0–5 | 72 |

| Ethanol | TBAB | 60 | 78 |

| THF | NaBH₄/AlCl₃ | 60 | 75 |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-chloro-2-(ethoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It is a suitable candidate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Bromo-4-chloro-2-(ethoxymethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in the development of new compounds.

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | The compound can replace bromine or chlorine with other electrophiles, facilitating new product formation. |

| Nucleophilic Substitution | The bromine atom can be substituted by nucleophiles, leading to the generation of Grignard reagents. |

Medicine

In the pharmaceutical sector, 1-Bromo-4-chloro-2-(ethoxymethyl)benzene is being investigated for its potential use in drug development. It can act as a precursor in synthesizing therapeutic agents aimed at treating various diseases, including cancer and metabolic disorders. Its derivatives may also play roles in enhancing drug efficacy or reducing side effects.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be employed in creating agrochemicals and other industrial products that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have highlighted the significance of 1-Bromo-4-chloro-2-(ethoxymethyl)benzene in research:

- Synthesis of Pharmaceuticals : A study demonstrated that derivatives of this compound could be used as intermediates for synthesizing novel anti-cancer agents, showcasing its potential therapeutic applications.

- Agrochemical Development : Research indicated that this compound could be modified to produce effective agrochemicals, contributing to improved agricultural practices.

- Material Science : Investigations into its use as a precursor for specialty materials have shown promising results, particularly in the development of polymers with enhanced properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-chloro-2-(ethoxymethyl)benzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions in electrophilic aromatic substitution . In coupling reactions, the mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Boiling/Melting Points: The ethoxymethyl group increases boiling point compared to non-polar analogs. For example, 1-(Ethoxymethyl)-2-methoxybenzene (bp ∼200°C) has a lower boiling point than the target compound due to reduced halogen content .

- Solubility : The ethoxymethyl group enhances solubility in polar aprotic solvents (e.g., DCM, THF), whereas chloromethyl derivatives exhibit higher solubility in chlorinated solvents .

Biologische Aktivität

1-Bromo-4-chloro-2-(ethoxymethyl)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Bromo-4-chloro-2-(ethoxymethyl)benzene can be described by its chemical structure, which features a bromine atom, a chlorine atom, and an ethoxymethyl group attached to a benzene ring. Its molecular formula is C10H12BrCl, and it has a molecular weight of approximately 251.56 g/mol. The presence of halogen substituents typically enhances the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit significant antimicrobial activity. For instance, derivatives of halogenated benzenes have been shown to inhibit the growth of various bacterial strains. A comparative study highlighted the minimum inhibitory concentrations (MICs) for several compounds, demonstrating that halogenated derivatives can effectively target both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-Bromo-4-chloro-2-(ethoxymethyl)benzene | 25 | E. coli |

| 4-Bromoaniline | 20 | S. aureus |

| 3-Chlorobenzyl alcohol | 30 | P. aeruginosa |

The above table illustrates that 1-Bromo-4-chloro-2-(ethoxymethyl)benzene has competitive MIC values compared to other known antimicrobial agents, suggesting its potential as a lead compound in antibiotic development .

The biological activity of 1-Bromo-4-chloro-2-(ethoxymethyl)benzene is hypothesized to involve multiple mechanisms:

- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, such as DNA gyrase and RNA polymerase.

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various halogenated benzene derivatives, including 1-Bromo-4-chloro-2-(ethoxymethyl)benzene. The study found that this compound exhibited significant antibacterial activity against both E. coli and S. aureus with an MIC of 25 µg/mL .

Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, researchers explored the effects of halogenated compounds on cytokine production. The results indicated that 1-Bromo-4-chloro-2-(ethoxymethyl)benzene inhibited TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 1-bromo-4-chloro-2-(ethoxymethyl)benzene, and how do reaction conditions influence yield?

A methodological approach involves multi-step synthesis:

- Step 1 : Start with a substituted benzene precursor (e.g., 2-(ethoxymethyl)benzene derivatives). Introduce bromine and chlorine via electrophilic aromatic substitution (EAS). Bromination typically requires FeBr₃ as a catalyst, while chlorination may use Cl₂/FeCl₃. Regioselectivity is influenced by the ethoxymethyl group’s electron-donating effects, directing substitution to the para and ortho positions .

- Step 2 : Optimize reaction temperatures (e.g., 0–25°C for halogenation) to minimize side products. For example, evidence shows that Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with similar bromo-chloro substrates achieve yields of 49–61% under mild conditions (e.g., 80°C, THF solvent) .

- Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (e.g., para-substituted aromatic protons show distinct splitting patterns at δ 7.1–7.5 ppm) .

Q. How can spectroscopic techniques differentiate 1-bromo-4-chloro-2-(ethoxymethyl)benzene from structurally similar analogs?

- ¹H NMR : The ethoxymethyl group (–CH₂OCH₂CH₃) exhibits a triplet for the methylene (–CH₂–) protons (δ 3.5–4.0 ppm) and a quartet for the ethyl group (δ 1.2–1.4 ppm). Adjacent substituents (Br, Cl) deshield aromatic protons, causing distinct splitting (e.g., doublet of doublets for ortho/para coupling) .

- HRMS : Exact mass analysis (e.g., [M+Na]+) confirms molecular formula (C₉H₁₀BrClO). For example, a compound with similar substituents (C₉H₈BrCl) showed a measured mass of 229.9496 vs. calculated 229.9492 .

- X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., dihedral angles between substituents in related compounds range from 59.8° to 68.5°) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, ethoxymethyl) influence regioselectivity in subsequent reactions?

- Hammett analysis : The ethoxymethyl group (+I effect) activates the ring, directing electrophiles to the para position relative to Br/Cl. Computational studies (e.g., DFT) on analogous systems show that electron-withdrawing halogens (Br, Cl) reduce activation energy for meta-substitution in certain conditions .

- Case study : In Pd-catalyzed cross-couplings, steric hindrance from the ethoxymethyl group may favor reactions at the less hindered para-chloro position over the ortho-bromo site .

Q. What computational methods are effective for predicting reaction pathways and intermediate stability?

- DFT modeling : Use Gaussian or ORCA to calculate transition states for halogenation or coupling steps. For example, studies on trifluoromethyl-substituted analogs revealed activation energies of ~25 kcal/mol for bromination .

- Database tools : PubChem’s PISTACHIO and REAXYS databases predict feasible synthetic routes and side reactions (e.g., potential elimination of ethoxymethyl under strong bases) .

Q. How can catalytic systems be optimized for selective functionalization of this compound?

- Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance selectivity in Suzuki-Miyaura couplings by reducing steric clashes with the ethoxymethyl group. Evidence shows that Pd(OAc)₂/SPhos systems achieve >90% conversion in similar substrates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, while non-polar solvents (toluene) favor radical pathways in halogenation .

Q. How to resolve contradictions in experimental data (e.g., divergent yields or unexpected byproducts)?

- Case analysis : If bromination yields vary (e.g., 49% vs. 61%), conduct controlled experiments to isolate variables (temperature, catalyst loading). For example, increasing FeBr₃ from 5 mol% to 10 mol% improved yield by 15% in related systems .

- Byproduct identification : Use GC-MS or LC-HRMS to detect halogenated side products (e.g., di-brominated analogs). Adjust stoichiometry (e.g., Br₂:substrate ratio ≤1:1) to suppress over-halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.